(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate
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Description
(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
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Scientific Research Applications
Lewis Acid-Catalyzed Synthesis of Benzofurans
Research has demonstrated the utility of Lewis acid-catalyzed synthesis methods for creating 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds. This method has been applied to synthesize commercial drug molecules, showcasing the versatility of benzofurans in drug development. The reaction's proposed mechanism involves a N-bromosuccinimide-assisted autotandem catalysis, offering insights into novel synthetic routes for benzofuran derivatives (Huang et al., 2019).
Bioinformatics and Pathology Study of Schiff Bases
A study focusing on new Schiff bases related to benzofuran derivatives explored their potential applicability in treating neurodegenerative diseases, such as Alzheimer's. This research utilized bioinformatics and cheminformatics approaches to predict drug-like properties and therapeutic target bindings, highlighting the potential of benzofuran derivatives as neuropsychiatric drugs (Avram et al., 2021).
Photodegradation of Benzofuran Compounds
Investigations into the photodegradation of 2,3-benzofuran and its intermediates in TiO2 aqueous suspensions have provided insights into the environmental fate of these compounds. This study revealed the degradation pathways and intermediate compounds formed, contributing to our understanding of how benzofuran derivatives behave under environmental conditions (Amalric et al., 1995).
Antimicrobial Activity of Benzofuran Derivatives
Research on benzofuran aryl ureas and carbamates has reported their synthesis and characterization, along with an evaluation of their antimicrobial activities. This work illustrates the potential of benzofuran derivatives as antimicrobial agents, expanding their scientific and therapeutic applications (Kumari et al., 2019).
Properties
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-21(4-2)20(23)24-15-10-11-16-17(13-15)25-18(19(16)22)12-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCCYQPWZKEIS-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.